Myxalamid D

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Myxalamid D is a member of the myxalamid family of antibiotics derived from the myxobacterium Myxococcus xanthus. This compound, along with its analogs, exhibits significant antimicrobial properties, particularly against various yeasts, molds, and Gram-positive bacteria. The myxalamids are characterized by their unique structural features, which contribute to their biological activity. Myxalamid D is one of four biologically active compounds identified in extracts from Myxococcus xanthus, the others being myxalamid A, B, and C. Notably, myxalamid B has been shown to inhibit the respiratory chain in mitochondria by targeting complex I, which is crucial for ATP production in eukaryotic cells .

Myxalamid D exhibits notable antimicrobial activity against a range of pathogens. Its effectiveness has been demonstrated against yeasts, molds, and certain Gram-positive bacteria. The primary mode of action is through the disruption of cellular respiration, specifically by inhibiting components of the electron transport chain. This action is particularly effective against organisms that rely heavily on aerobic respiration for energy production. The compound's ability to interfere with mitochondrial function makes it a potential candidate for further development as an antibiotic .

The synthesis of myxalamid D occurs naturally within Myxococcus xanthus through a complex biosynthetic pathway involving several enzymes. Key components include:

- Polyketide Synthases: These enzymes catalyze the assembly of fatty acid precursors into larger polyketide structures.

- Nonribosomal Peptide Synthetases: These play a crucial role in incorporating amino acids into the final antibiotic product.

- Condensation Reactions: Specific condensation reactions link various building blocks to form the unique structure of myxalamid D.

Research has elucidated that the biosynthetic gene cluster responsible for producing myxalamids follows a multi-step assembly line mechanism similar to that used by other polyketides .

Myxalamid D, along with its related compounds, holds promise as a new class of antibiotics due to its potent antimicrobial properties. Potential applications include:

- Pharmaceutical Development: As an antibiotic agent against resistant strains of bacteria.

- Agricultural Use: As a biopesticide for controlling fungal pathogens in crops.

- Research Tool: For studying mitochondrial function and electron transport mechanisms in various biological systems.

The unique properties of myxalamid D make it an attractive candidate for further investigation in both clinical and agricultural contexts .

Studies on myxalamid D have focused on its interactions with various biological systems, particularly its effects on mitochondrial respiration. Research indicates that it inhibits complex I of the electron transport chain, leading to reduced ATP production and increased cellular stress in susceptible organisms. This interaction highlights the potential for developing targeted therapies that exploit this mechanism to combat infections caused by resistant pathogens .

Myxalamid D is part of a broader family of compounds known as myxalamids. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Myxalamid A | Myxococcus xanthus | Antimicrobial against yeasts and molds | Structural differences that may affect potency |

| Myxalamid B | Myxococcus xanthus | Inhibits mitochondrial complex I | Most studied; significant impact on ATP synthesis |

| Myxalamid C | Myxococcus xanthus | Antimicrobial activity | Variations in side chains compared to others |

| Myxalamid D | Myxococcus xanthus | Antimicrobial; disrupts respiration | Distinct structural characteristics leading to unique activity |

Myxalamid D stands out due to its specific interactions within mitochondrial pathways, differentiating it from other members of the myxalamid family while sharing a common origin and basic structural framework .

Initial Isolation and Characterization

Myxalamid D was first identified alongside three related compounds (myxalamids A, B, and C) during a systematic screening of M. xanthus cultures for antimicrobial activity. The extraction process revealed four distinct biologically active components, with myxalamid B as the predominant isolate. Subsequent structural elucidation confirmed myxalamid D as a minor constituent with a molecular formula of C₂₃H₃₅NO₃ and a molecular weight of 373.5 g/mol.

Key Physical Properties of Myxalamid D

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₅NO₃ |

| Molecular Weight | 373.5 g/mol |

| CAS Registry Number | 86934-12-5 |

| PubChem CID | 11954002 (Myxalamid D) |

| PubChem CID | 6439799 (Alternative Entry) |

Biodiversity and Distribution

Myxalamid D has been identified in two myxobacterial species:

- Myxococcus xanthus: The primary source, where it is synthesized alongside other myxalamids.

- Cystobacter fuscus: Produces a methylated derivative, 2'-O-methylmyxalamide D, highlighting interspecies biosynthetic variability.

These findings underscore the genetic diversity within myxobacteria and their capacity to generate structurally related metabolites through subtle enzymatic modifications.

Classification and Nomenclature

Structural Features and Classification

Myxalamid D is a fatty amide with a complex acyl chain characterized by:

- Polyunsaturated acyl chain: Six double bonds (2E,4E,6Z,8E,10E,14E configuration) and four methyl branches.

- Hydroxylated propanolamide moiety: A (2S)-2-hydroxypropan-2-yl group linked via an amide bond.

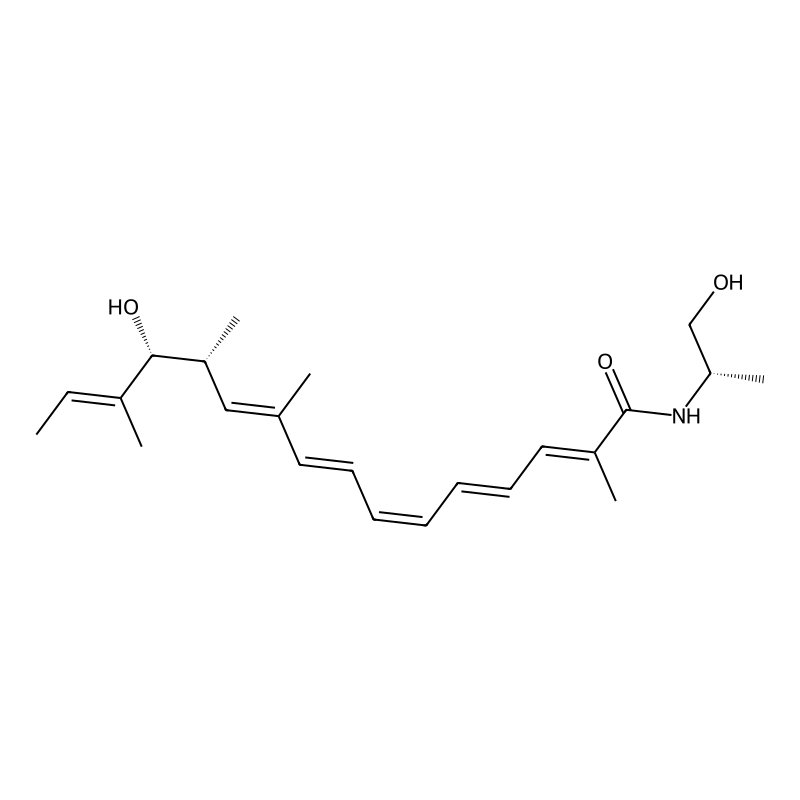

IUPAC Name:

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide.

Biosynthetic Classification

Myxalamid D belongs to a polyketide/nonribosomal peptide hybrid family. Its biosynthesis involves:

- Polyketide synthase (PKS) modules: Assemble the acyl chain backbone.

- Nonribosomal peptide synthetase (NRPS) modules: Introduce the propanolamide moiety.

This hybrid biosynthetic pathway is encoded by a gene cluster containing PKS-NRPS fusion enzymes, a hallmark of myxobacterial secondary metabolism.

Historical Context in Myxobacterial Research

Early Contributions to Antibiotic Discovery

Myxobacteria emerged as prolific antibiotic producers in the 20th century, with M. xanthus being a focal organism. The discovery of myxalamids in the 1980s marked one of the first systematic investigations into myxobacterial PKS-NRPS systems.

Advancements in Biosynthetic Gene Cluster Analysis

The myxalamid biosynthetic gene cluster (mxa) was fully characterized in Stigmatella aurantiaca Sga15, revealing:

- PKS modules: Encoded by mxaB1 and mxaB2, responsible for acyl chain elongation.

- NRPS modules: Encoded by mxaA, which incorporates alanine and performs reductive chain release.

Key Genes in Myxalamid Biosynthesis

| Gene | Function | Organism |

|---|---|---|

| mxaA | Terminal NRPS for propanolamide | Stigmatella |

| mxaB1 | PKS module (acyl chain synthesis) | Stigmatella |

| mxaB2 | PKS module (acyl chain synthesis) | Stigmatella |

| mmxM | Methyltransferase (Cystobacter) | Cystobacter |

This genetic framework has been pivotal in understanding modular biosynthesis and enabling combinatorial bioengineering approaches.

Mechanistic Insights and Biological Activity

Antimicrobial Mechanism

Myxalamid D inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase), disrupting electron transport and ATP production in eukaryotic cells. This mechanism aligns with its efficacy against fungi and Gram-positive bacteria, which rely heavily on aerobic respiration.

Comparative Activity Profile

| Target Organism | Activity Level | Reference |

|---|---|---|

| Candida albicans | High | |

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Low |

Structural Variants and Derivatives

Methylation in Cystobacter fuscus

Cystobacter fuscus produces 2'-O-methylmyxalamide D, differing by a methoxy group at the propanolamide moiety. This modification is catalyzed by a dedicated methyltransferase (mmxM) and enhances antifungal activity.

Synthetic Modifications

While mutasynthesis approaches have been explored for myxalamid B, direct structural modifications of myxalamid D remain underexplored. The compound’s polyunsaturated acyl chain presents a potential site for chemical derivatization.

Molecular Formula and Isomeric Forms

Myxalamid D possesses the molecular formula C₂₃H₃₅NO₃, representing a fatty amide compound with a molecular weight of 373.5 g/mol [1]. The compound exhibits a complex polyene structure characterized by an extended conjugated system of alternating double bonds [1]. The Chemical Abstracts Service registry number for Myxalamid D is 86934-12-5, and it is catalogued in the Chemical Entities of Biological Interest database under the identifier CHEBI:31875 [1].

The complete International Union of Pure and Applied Chemistry name for Myxalamid D is (2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide [1]. This nomenclature reveals the presence of six double bonds within the hexadecane chain, establishing Myxalamid D as a member of the hexaenamide family [1]. The compound belongs to a series of four structurally related myxalamid antibiotics (Myxalamid A, B, C, and D) that are produced by the myxobacterium Myxococcus xanthus [2].

Within the myxalamid family, structural variations arise primarily from differences in chain length and the nature of the starter unit incorporated during biosynthesis [3]. Myxalamid A contains a longer carbon chain with the molecular formula C₂₆H₄₁NO₃ and a molecular weight of 415.6 g/mol [4], while Myxalamid B possesses the formula C₂₅H₃₉NO₃ with a molecular weight of 401.6 g/mol [5]. These structural differences result from the promiscuous loading activity of the acyltransferase module in the myxalamid biosynthetic pathway, which accepts different short-chain carboxylic acid starter units [3].

| Property | Myxalamid A | Myxalamid B | Myxalamid D |

|---|---|---|---|

| Molecular Formula | C₂₆H₄₁NO₃ | C₂₅H₃₉NO₃ | C₂₃H₃₅NO₃ |

| Molecular Weight (g/mol) | 415.6 | 401.6 | 373.5 |

| Chain Length | 18 carbons | 17 carbons | 16 carbons |

| Double Bonds | 6 | 6 | 6 |

Stereochemistry and Conformational Analysis

Myxalamid D exhibits significant stereochemical complexity, containing three defined atom stereocenters and six defined bond stereocenters [1]. The compound possesses three chiral carbon atoms with absolute configurations assigned as (12R,13R) within the polyene chain and (2S) in the amino alcohol moiety [1]. The presence of multiple stereocenters contributes to the compound's biological activity and structural specificity [6].

The polyene backbone of Myxalamid D contains six double bonds with specific geometric configurations that are crucial for its biological function [1]. The stereochemical arrangement follows the pattern (2E,4E,6Z,8E,10E,14E), indicating five trans (E) configurations and one cis (Z) configuration at the C6-C7 position [1]. This mixed E/Z configuration pattern is characteristic of myxalamid compounds and influences their interaction with biological membranes [6].

| Stereochemical Element | Configuration | Description |

|---|---|---|

| C-12 (Stereocenter) | R | Chiral carbon bearing methyl group |

| C-13 (Stereocenter) | R | Chiral carbon bearing hydroxyl group |

| C-2' (Stereocenter) | S | Chiral carbon in amino alcohol moiety |

| C2-C3 Double Bond | E | Trans configuration in polyene chain |

| C4-C5 Double Bond | E | Trans configuration in polyene chain |

| C6-C7 Double Bond | Z | Cis configuration in polyene chain |

| C8-C9 Double Bond | E | Trans configuration in polyene chain |

| C10-C11 Double Bond | E | Trans configuration in polyene chain |

| C14-C15 Double Bond | E | Trans configuration in polyene chain |

Conformational analysis of Myxalamid D reveals significant flexibility due to the presence of ten rotatable bonds within its structure [1]. The extended conjugated π-system constrains certain portions of the molecule, while the saturated regions retain conformational freedom [7]. Molecular dynamics simulations of similar polyene compounds demonstrate that these molecules can adopt multiple conformations in solution, with relative populations determined by thermodynamic stability considerations [7].

The conformational preferences of Myxalamid D are influenced by intramolecular interactions, including hydrogen bonding between the hydroxyl groups and the amide functionality [6]. The amino alcohol terminus can participate in hydrogen bonding networks that stabilize specific conformations and influence the compound's interaction with target proteins [6]. The polyene backbone adopts an extended conformation that maximizes conjugation while minimizing steric interactions between adjacent methyl substituents [6].

Functional Group Composition and Reactivity

Myxalamid D contains several distinct functional groups that contribute to its chemical reactivity and biological activity [1]. The primary functional groups include a secondary amide linkage, two hydroxyl groups (one secondary alcohol and one primary alcohol), and an extended conjugated polyene system [1]. These functional groups provide multiple sites for chemical modification and biological interaction [6].

The amide functional group in Myxalamid D serves as both a hydrogen bond donor and acceptor, facilitating interactions with protein targets [6]. The amide nitrogen and carbonyl oxygen contribute to the compound's ability to form specific binding interactions with mitochondrial complex I, which is the primary molecular target for myxalamid antibiotics [2] [6]. The presence of methyl groups adjacent to the amide functionality fine-tunes the hydrogen bonding ability and influences binding affinity [6].

The hydroxyl groups in Myxalamid D exhibit different reactivity patterns based on their structural environment [6]. The secondary hydroxyl group at position 13 is positioned within the polyene chain and can participate in hydrogen bonding interactions that stabilize the molecule's conformation [6]. The primary hydroxyl group in the amino alcohol moiety acts as a hydrophilic anchor that directs the molecule's orientation at membrane surfaces [6]. Modification studies have demonstrated that the primary hydroxyl group is not essential for biological activity, suggesting its role in membrane localization rather than direct protein binding [6].

The conjugated polyene system represents the most reactive component of Myxalamid D, exhibiting susceptibility to oxidation, photodegradation, and thermal decomposition [6] [8]. The extended π-conjugation system is responsible for the compound's characteristic ultraviolet absorption properties and contributes to its instability under certain conditions [6] [8]. The polyene backbone can undergo various chemical transformations, including cycloaddition reactions, electrophilic additions, and radical-mediated processes [9].

The reactivity of the polyene system is modulated by the presence of methyl substituents at positions 2, 10, 12, and 14 [1]. These methyl groups provide steric protection against certain chemical reactions while influencing the electronic properties of the conjugated system [6]. The specific substitution pattern in Myxalamid D contributes to its selectivity for mitochondrial complex I over other potential targets [6].

Physicochemical Properties (Solubility, Stability, etc.)

The physicochemical properties of Myxalamid D reflect its amphiphilic nature, combining hydrophobic polyene segments with hydrophilic functional groups [1]. The compound exhibits a calculated lipophilicity value (XLogP3-AA) of 4.8, indicating significant hydrophobic character that facilitates membrane interactions [1]. This lipophilicity value places Myxalamid D in the range typical for membrane-active natural products [10].

| Property | Value | Reference/Method |

|---|---|---|

| Molecular Weight (g/mol) | 373.5 | PubChem 2.2 (2021.10.14) |

| Exact Mass (Da) | 373.26169398 | PubChem 2.2 (2021.10.14) |

| XLogP3-AA | 4.8 | XLogP3 3.0 (2021.10.14) |

| Hydrogen Bond Donor Count | 3 | Cactvs 3.4.8.18 (2021.10.14) |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 (2021.10.14) |

| Topological Polar Surface Area (Ų) | 69.6 | Cactvs 3.4.8.18 (2021.10.14) |

| Rotatable Bond Count | 10 | Cactvs 3.4.8.18 (2021.10.14) |

| Heavy Atom Count | 27 | PubChem |

| Complexity | 636 | Cactvs 3.4.8.18 (2021.10.14) |

The topological polar surface area of Myxalamid D is calculated as 69.6 Ų, which falls within the range associated with good membrane permeability [1]. The presence of three hydrogen bond donors and three hydrogen bond acceptors provides the compound with the capacity for specific molecular recognition while maintaining sufficient lipophilicity for cellular uptake [1].

Stability represents a critical concern for Myxalamid D due to its extended conjugated polyene system [6] [8]. The compound exhibits significant instability when exposed to light, oxygen, and elevated temperatures [6] [11]. The conjugated π-system is particularly susceptible to photodegradation, leading to loss of biological activity and formation of degradation products [8] [9]. Studies with related polyene antibiotics have demonstrated that similar compounds undergo rapid degradation under ambient conditions, with half-lives measured in hours rather than days [11].

The stability of Myxalamid D is influenced by environmental factors including pH, solvent polarity, and the presence of metal ions [8] [9]. Acidic conditions can promote protonation of the amino group, potentially altering the compound's conformation and stability [9]. The presence of antioxidants and storage under inert atmosphere conditions can significantly extend the compound's shelf life [8].

Solubility characteristics of Myxalamid D reflect its amphiphilic structure, with limited water solubility but good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide [6]. The compound's solubility in biological membranes facilitates its mechanism of action as a mitochondrial complex I inhibitor [2] [6]. The partition coefficient between aqueous and lipid phases influences the compound's distribution within biological systems and affects its pharmacological properties [8].

Myxalamid D is biosynthesized through a hybrid pathway involving both type I polyketide synthase and non-ribosomal peptide synthetase systems. In this process, the polyketide synthase modules are responsible for the iterative addition of acyl building blocks, while the non-ribosomal peptide synthetase modules incorporate amino acid-derived units into the growing molecular scaffold. This hybrid mechanism enables the structural diversity and functional complexity characteristic of myxalamid D and its derivatives [1] [2].

Research Findings

- The polyketide synthase and non-ribosomal peptide synthetase pathways in myxobacteria, such as Myxococcus xanthus and Cystobacter fuscus, operate in a modular fashion, with each module responsible for a specific chain extension or modification step.

- Experimental gene disruption studies have confirmed that both polyketide synthase and non-ribosomal peptide synthetase genes are essential for the biosynthesis of myxalamid D and its methylated derivatives [1] [3].

Key Enzyme Domains and Catalytic Mechanisms

The biosynthetic machinery for myxalamid D features a series of multidomain enzymes, each with specific catalytic functions:

| Domain Type | Function in Biosynthesis | Key Mechanistic Features |

|---|---|---|

| Acyltransferase | Selects and loads acyl starter and extender units | Substrate specificity, chain initiation |

| Ketosynthase | Catalyzes carbon–carbon bond formation | Decarboxylative condensation |

| Acyl Carrier Protein | Tethers intermediates via phosphopantetheine arm | Substrate shuttling between domains |

| Adenylation | Activates amino acid substrates for NRPS modules | ATP-dependent activation and transfer |

| Thiolation (Peptidyl Carrier) | Binds and transports amino acid or peptide intermediates | Ensures correct substrate positioning for condensation |

| Condensation | Forms peptide bonds in NRPS modules | Amide bond formation between loaded amino acids |

| Reductase | Catalyzes terminal reduction and product release | Four-electron reduction, substrate specificity |

| Methyltransferase | Catalyzes methylation of hydroxyl groups | S-adenosylmethionine-dependent methyl transfer |

Detailed biochemical and structural studies have revealed that the terminal reductase domain of the non-ribosomal peptide synthetase module catalyzes a non-processive four-electron reduction, which is crucial for the release and final structure of myxalamid D [4] [5].

Biosynthetic Gene Clusters (BGCs) in Myxococcus xanthus and Cystobacter fuscus

The genetic basis for myxalamid D biosynthesis resides in dedicated biosynthetic gene clusters, which have been elucidated in both Myxococcus xanthus and Cystobacter fuscus:

| Organism | Key Genes Identified | Cluster Size | Functional Roles |

|---|---|---|---|

| Myxococcus xanthus | mxaA, mxaB, mxaC, etc. | ~50 kb | Encodes modular polyketide synthase and non-ribosomal peptide synthetase enzymes; responsible for core scaffold assembly [6] [7] |

| Cystobacter fuscus | mmxB, mmxC, mmxM | ~12.8 kb | mmxB and mmxC encode type I polyketide synthase; mmxM encodes S-adenosylmethionine-dependent methyltransferase for O-methylation [1] [3] |

Genetic disruption of these clusters results in the loss of myxalamid D or its methylated derivatives, confirming their central role in biosynthesis.

Comparative Analysis of Starter Units and Precursor Pathways

A comparative analysis of the biosynthetic pathways in Myxococcus xanthus and Cystobacter fuscus reveals differences in the selection of starter units and precursor supply routes:

| Organism | Starter Unit | Precursor Pathways Involved | Notable Features |

|---|---|---|---|

| Myxococcus xanthus | Isobutyryl-Coenzyme A | Branched-chain fatty acid biosynthesis | Incorporation of unusual starter units [6] |

| Cystobacter fuscus | Isobutyryl-Coenzyme A | Similar to M. xanthus; additional methylation steps | Enhanced methylation capacity [1] [3] |

Both organisms utilize isobutyryl-coenzyme A as the primary starter unit, but Cystobacter fuscus possesses an additional methyltransferase gene, enabling the formation of 2'-O-methylmyxalamide D.

Role of Methyltransferases in Derivative Formation (e.g., 2'-O-Methylmyxalamide D)

The formation of methylated derivatives such as 2'-O-methylmyxalamide D is mediated by S-adenosylmethionine-dependent methyltransferases. In Cystobacter fuscus, the mmxM gene encodes a methyltransferase that catalyzes the methylation of myxalamid D at the 2'-hydroxyl position, converting it into its methylated derivative [1] [3].

Research Findings

- Gene disruption of mmxM leads to the accumulation of unmethylated myxalamid D, directly linking this gene to the methylation process.

- The presence of methyltransferase genes downstream of the core polyketide synthase/non-ribosomal peptide synthetase biosynthetic gene cluster is a distinguishing feature in Cystobacter fuscus, enabling the production of structurally unique derivatives.

| Compound | Methyltransferase Gene | Methylation Site | Biological Source |

|---|---|---|---|

| Myxalamid D | None | None | Myxococcus xanthus, Cystobacter fuscus |

| 2'-O-Methylmyxalamide D | mmxM | 2'-O position | Cystobacter fuscus |

Table: Summary of Key Genetic and Enzymatic Features in Myxalamid D Biosynthesis

| Feature | Myxococcus xanthus | Cystobacter fuscus |

|---|---|---|

| Core biosynthetic genes | mxaA, mxaB, mxaC, etc. | mmxB, mmxC |

| Methyltransferase gene present | No | mmxM |

| Starter unit | Isobutyryl-Coenzyme A | Isobutyryl-Coenzyme A |

| Product | Myxalamid D | Myxalamid D, 2'-O-Methylmyxalamide D |

| Confirmed via gene disruption | Yes | Yes |

XLogP3

Wikipedia

Explore Compound Types